7-Hydroxy-6-methoxyphthalide
Overview
Description
7-Hydroxy-6-methoxyphthalide is a chemical compound with the molecular formula C9H8O4. It is a derivative of phthalide, characterized by the presence of a hydroxy group at the 7th position and a methoxy group at the 6th position on the phthalide ring. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-6-methoxyphthalide can be achieved through several methods. One common approach involves the cyclization of 2-carboxy-3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Another method involves the use of 3-(1-hydroxycarbethoxy/alkyl)phthalides as starting materials. These compounds undergo a reaction with diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh3), and tert-butyl hydroperoxide (TBHP) to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-6-methoxyphthalide undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The methoxy group at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 7-oxo-6-methoxyphthalide.
Reduction: Formation of 7-hydroxy-6-methoxyphthalane.
Substitution: Formation of 7-hydroxy-6-substituted-phthalide derivatives.
Scientific Research Applications
7-Hydroxy-6-methoxyphthalide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-methoxyphthalide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the regulation of mitogen-activated protein kinases (MAPKs). This leads to the activation of the mitochondrial apoptosis pathway, resulting in cell death .
Comparison with Similar Compounds
7-Hydroxy-6-methoxyphthalide can be compared with other similar compounds such as:
5-Hydroxy-7-methoxyphthalide: Similar structure but with the hydroxy and methoxy groups at different positions. It exhibits different biological activities and reactivity.
6,7-Dimethoxyphthalide: Contains two methoxy groups instead of one hydroxy and one methoxy group. It has distinct chemical properties and applications.
7-Hydroxy-5-methoxyphthalide: Another positional isomer with different biological activities and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to its isomers and analogs .
Properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-2-benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-12-6-3-2-5-4-13-9(11)7(5)8(6)10/h2-3,10H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYWSBFTOXPGTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(COC2=O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183948 | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29809-16-3 | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029809163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxy-6-methoxyphthalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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